

comparative pharmacokinetics Telaprevir Boceprevir

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Telaprevir

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Comparative Pharmacokinetic Parameters

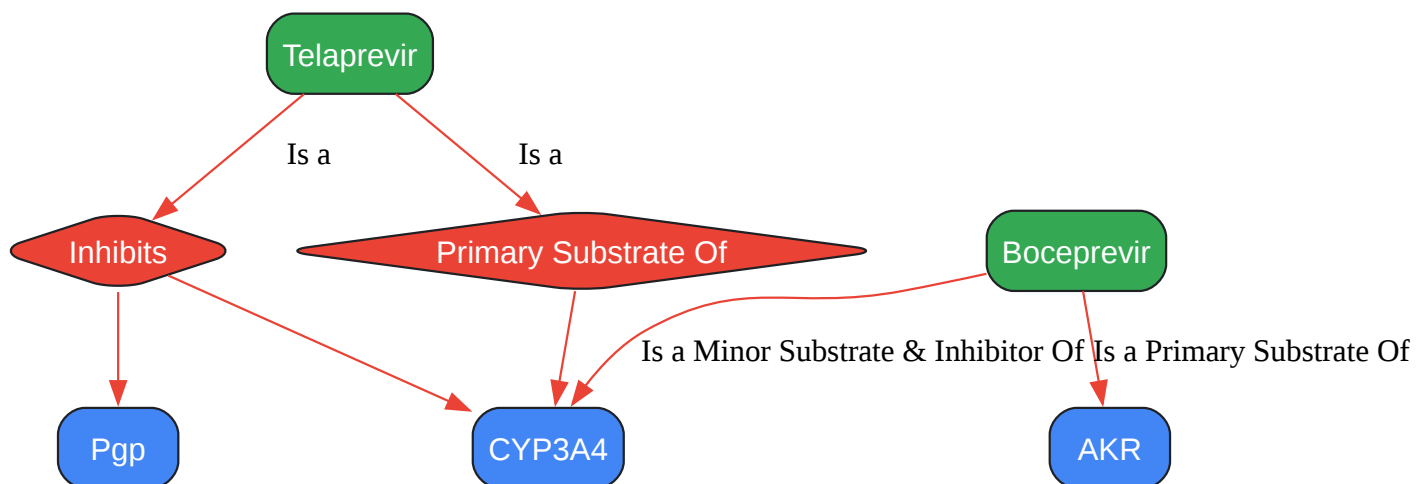
The table below summarizes key pharmacokinetic properties and interaction data for **telaprevir** and boceprevir.

Parameter	Telaprevir	Boceprevir
Primary Metabolic Pathway	Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]	Aldoketoreductase (AKR)-mediated pathway [1] [2]
Other Metabolic Pathways	Hydrolysis, reduction [3]	Minor CYP3A4/5 pathway [1] [2]
Protein Binding	59-76% [3]	Approximately 75% [1]
Apparent Volume of Distribution	~252 L [3]	~772 L [4]
Half-Life	4.0-4.7 hours (single dose); 9-11 hours (steady-state) [3]	~3.4 hours [4]
Dosing Regimen	750 mg every 8 hours [1]	800 mg every 8 hours [1]

Parameter	Telaprevir	Boceprevir
Food Effect	Critical; increases exposure by 117% to 330% depending on fat content [3]	Enhances absorption by up to 60% [4]
Inhibition Potential	Strong CYP3A4 inhibitor; P-glycoprotein (P-gp) inhibitor [5] [2]	CYP3A4 inhibitor [2]
Effect on Maraviroc Exposure	Significantly increases MVC exposure (AUC increased ~9.5-fold) [5] [6]	Significantly increases MVC exposure (AUC increased ~3-fold) [5] [6]
Effect on Dolutegravir Exposure	Increases dolutegravir AUC by 25% [1] [7]	Minimal to no effect on dolutegravir AUC [1] [7]

Metabolic Pathways and Drug Interaction Mechanisms

The different metabolic profiles of **telaprevir** and boceprevir are a key determinant of their drug interaction potential. The following diagram illustrates their primary elimination routes and interaction risks.



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These distinct pathways explain the different drug interaction profiles observed in the provided data:

- **Telaprevir's** reliance on and inhibition of CYP3A4 and P-gp underlies its strong interactions with drugs like **maraviroc** and **dolutegravir** [1] [5] [2].
- **Boceprevir's** primary metabolism by AKR means it is less prone to interactions mediated by CYP3A4, leading to a milder effect on drugs like dolutegravir. However, as a CYP3A4 inhibitor, it can still significantly affect sensitive substrates like maraviroc [1] [5] [2].

Key Experimental Protocols

The comparative data comes from well-designed clinical studies. Here are the methodologies for two key experiments that provide direct, quantitative comparisons.

1. Study on Interactions with Dolutegravir [1]

- **Design:** A single-centre, randomized, open-label, two-cohort, two-period, one-way study in healthy adults.
- **Treatment:**
 - *Period 1:* All subjects received dolutegravir 50 mg once daily for 5 days.
 - *Period 2:* **Cohort 1** received dolutegravir plus boceprevir 800 mg every 8h for 10 days. **Cohort 2** received dolutegravir plus **telaprevir** 750 mg every 8h for 10 days.
- **Bioanalysis:** Plasma concentrations of all drugs were determined using validated liquid chromatography and tandem mass spectrometric (LC-MS/MS) methods.
- **PK Analysis:** A noncompartmental pharmacokinetic analysis of the concentration–time data was performed using WinNonlin.

2. Study on Interactions with Maraviroc [5] [6]

- **Design:** An open-label, fixed-sequence study in healthy volunteers.
- **Treatment:**
 - *Period 1:* Maraviroc (MVC) 150 mg twice daily alone for 5 days.
 - *Period 2:* MVC plus boceprevir 800 mg three times daily for 10 days.
 - *Period 3:* MVC plus **telaprevir** 750 mg three times daily for 10 days (with a ≥10-day washout between periods).
- **PK Assessment:** Blood samples for pharmacokinetic analysis were collected at multiple time points on the last day of each treatment period. Analysis was performed using standard noncompartmental methods.

Research Implications and Clinical Context

- **Interaction Management is Critical:** The significant increase in maraviroc exposure with both protease inhibitors necessitated a **dose adjustment for maraviroc to 150 mg twice daily** in co-administered patients [5] [6]. In contrast, the lack of a clinically significant effect on dolutegravir supports its coadministration without dose adjustment [1] [7].
- **Consider Therapeutic Index:** The dramatic interaction magnitude with maraviroc highlights the risk of combining strong inhibitors with drugs that are narrow-therapeutic-index substrates of CYP3A4/P-gp [5] [2].
- **Note Historical Context:** It is important to note that both **telaprevir** and boceprevir have been withdrawn from the market in many regions, having been replaced by newer, more effective, and better-tolerated direct-acting antivirals [3] [8]. Consequently, this data is most valuable for historical research and understanding the principles of pharmacokinetic interactions with protease inhibitors.

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To cite this document: Smolecule. [comparative pharmacokinetics Telaprevir Boceprevir]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549061#comparative-pharmacokinetics-telaprevir-boceprevir>]

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